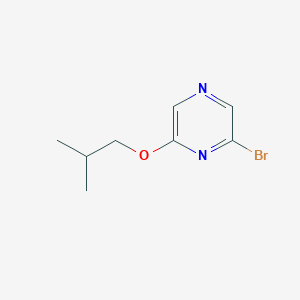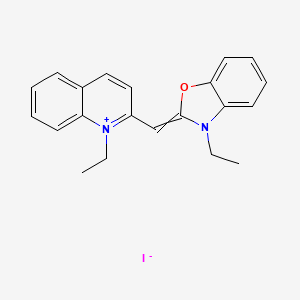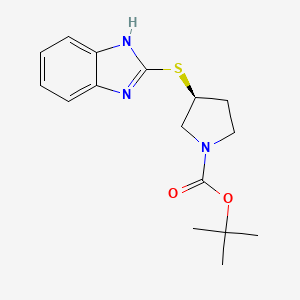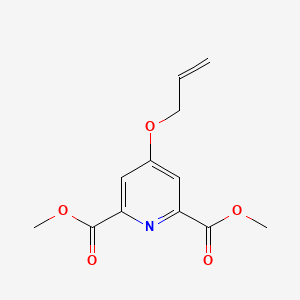
2,6-Pyridinedicarboxylic acid, 4-(2-propenyloxy)-, dimethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Pyridinedicarboxylic acid, 4-(2-propenyloxy)-, dimethyl ester is a chemical compound with the molecular formula C12H13NO5. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of two carboxylic acid groups at the 2 and 6 positions of the pyridine ring, and a 4-(2-propenyloxy) substituent. The dimethyl ester form indicates that the carboxylic acid groups are esterified with methanol.
Preparation Methods
The synthesis of 2,6-Pyridinedicarboxylic acid, 4-(2-propenyloxy)-, dimethyl ester typically involves the esterification of 2,6-pyridinedicarboxylic acid with methanol in the presence of an acid catalyst. The reaction conditions often include refluxing the reactants in an organic solvent such as toluene or dichloromethane. Industrial production methods may involve continuous flow processes to enhance efficiency and yield .
Chemical Reactions Analysis
2,6-Pyridinedicarboxylic acid, 4-(2-propenyloxy)-, dimethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The propenyloxy group can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. .
Scientific Research Applications
2,6-Pyridinedicarboxylic acid, 4-(2-propenyloxy)-, dimethyl ester has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2,6-Pyridinedicarboxylic acid, 4-(2-propenyloxy)-, dimethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include metabolic processes, signal transduction, and gene expression regulation .
Comparison with Similar Compounds
Similar compounds to 2,6-Pyridinedicarboxylic acid, 4-(2-propenyloxy)-, dimethyl ester include other pyridine derivatives with different substituents. For example:
2,6-Pyridinedicarboxylic acid, dimethyl ester: Lacks the propenyloxy group, making it less reactive in certain chemical reactions.
2,6-Pyridinedicarboxylic acid, 4-methoxy-, dimethyl ester: Contains a methoxy group instead of a propenyloxy group, which affects its chemical properties and reactivity. The uniqueness of this compound lies in its specific substituent pattern, which imparts distinct chemical and biological properties
Properties
CAS No. |
106724-63-4 |
|---|---|
Molecular Formula |
C12H13NO5 |
Molecular Weight |
251.23 g/mol |
IUPAC Name |
dimethyl 4-prop-2-enoxypyridine-2,6-dicarboxylate |
InChI |
InChI=1S/C12H13NO5/c1-4-5-18-8-6-9(11(14)16-2)13-10(7-8)12(15)17-3/h4,6-7H,1,5H2,2-3H3 |
InChI Key |
PHFNJJPQCMSLFJ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=CC(=N1)C(=O)OC)OCC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(S)-1-[3-(trifluoromethyl)phenyl]pentylamine](/img/structure/B13968283.png)
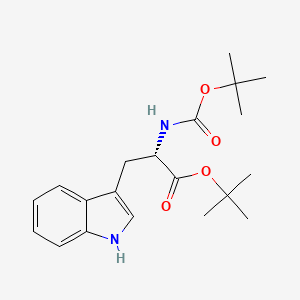

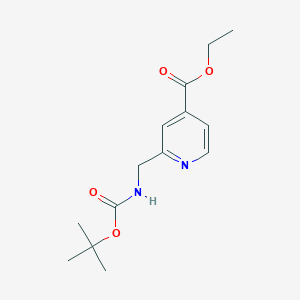
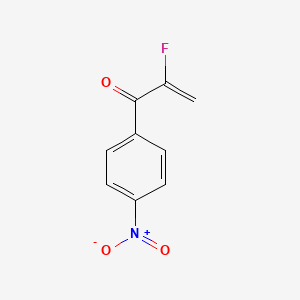
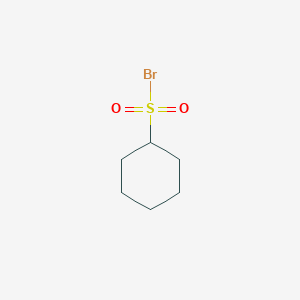
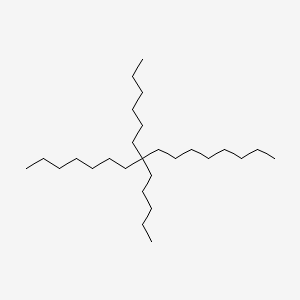
![(2-Isopropyl-2-azaspiro[4.5]decan-8-yl)methanethiol](/img/structure/B13968314.png)
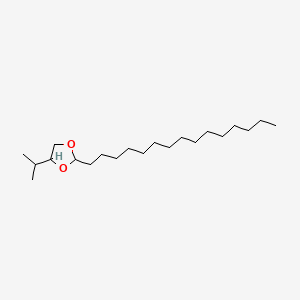
![3-(Benzo[d][1,3]dioxol-5-yl)-3-(cyclopropylamino)propan-1-ol](/img/structure/B13968328.png)
